beta-Bisabolene beta-Bisabolene (S)-beta-bisabolene is a beta-bisabolene which has (1S)-configuration. It is an enantiomer of a (R)-beta-bisabolene.
Brand Name: Vulcanchem
CAS No.: 495-61-4
VCID: VC21076341
InChI: InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1
SMILES: CC1=CCC(CC1)C(=C)CCC=C(C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

beta-Bisabolene

CAS No.: 495-61-4

Cat. No.: VC21076341

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

beta-Bisabolene - 495-61-4

Specification

CAS No. 495-61-4
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene
Standard InChI InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1
Standard InChI Key XZRVRYFILCSYSP-OAHLLOKOSA-N
Isomeric SMILES CC1=CC[C@H](CC1)C(=C)CCC=C(C)C
SMILES CC1=CCC(CC1)C(=C)CCC=C(C)C
Canonical SMILES CC1=CCC(CC1)C(=C)CCC=C(C)C

Introduction

beta-Bisabolene, also known as β-bisabolen, is a naturally occurring organic compound classified as a sesquiterpene. Its molecular formula is C15H24C_{15}H_{24}, and it has a molecular weight of approximately 204.35 g/mol. This compound is characterized by its complex structure, which consists of three consecutive isoprene units, typical of sesquiterpenoids. It can be found in various plants, including Magnolia officinalis and Aristolochia triangularis, and is often extracted from essential oils.

Structural Representation

PropertyValue
Molecular FormulaC15H24
Average Molecular Weight204.35 g/mol
CAS Registry NumberNot Available

Antimicrobial Activity

Beta-bisabolene has also been investigated for its antimicrobial properties. It has been found to exhibit inhibitory effects against various pathogens, making it a potential candidate for natural antimicrobial agents .

Sources

Beta-bisabolene is primarily extracted from essential oils derived from several plant species:

  • Magnolia officinalis

  • Aristolochia triangularis

The extraction methods typically involve steam distillation or solvent extraction to yield concentrated forms of the compound.

Yield Optimization

Research indicates that genetic engineering techniques can enhance the production of beta-bisabolene in microbial systems, such as yeast strains engineered to overexpress specific biosynthetic pathways .

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